molecular formula C30H34NP B12879853 N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine

N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine

Cat. No.: B12879853
M. Wt: 439.6 g/mol
InChI Key: ZFVKYSBEBCYADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine (CAS 1333903-48-2) is a specialized chiral aminophosphine ligand with a molecular formula of C30H34NP and a molecular weight of 439.57 g/mol . This compound is designed for research applications, particularly in the field of asymmetric catalysis, where it can coordinate to transition metals such as ruthenium, rhodium, and iridium to form highly active and selective catalytic systems . Its molecular structure integrates a rigid adamantane moiety, which provides steric bulk to influence the chiral environment around the metal center, alongside a diphenylphosphino group that serves as the key coordinating site. The primary research value of this ligand lies in its potential to enable greener synthetic pathways, including the asymmetric hydrogenation of ketones, alkenes, and C=N bonds, as well as applications in C-C coupling reactions . By facilitating such high-efficiency transformations, it contributes to the development of more sustainable methods for the synthesis of chiral intermediates relevant to pharmaceutical and fine chemical development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C30H34NP

Molecular Weight

439.6 g/mol

IUPAC Name

N-(2-diphenylphosphanyl-6-methylphenyl)-N-methyladamantan-1-amine

InChI

InChI=1S/C30H34NP/c1-22-10-9-15-28(32(26-11-5-3-6-12-26)27-13-7-4-8-14-27)29(22)31(2)30-19-23-16-24(20-30)18-25(17-23)21-30/h3-15,23-25H,16-21H2,1-2H3

InChI Key

ZFVKYSBEBCYADT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Synthesis of the Diphenylphosphino-Substituted Phenyl Intermediate

  • Starting materials: 2-bromo-6-methylphenyl derivatives are commonly used as precursors.
  • Phosphination: The diphenylphosphino group is introduced via palladium-catalyzed cross-coupling reactions such as the Buchwald–Hartwig or related phosphination protocols.
  • Reaction conditions:
    • Solvent: Anhydrous toluene or tetrahydrofuran (THF)
    • Catalyst: Palladium complexes (e.g., Pd2(dba)3) with appropriate ligands
    • Base: Sodium tert-butoxide or potassium phosphate
    • Temperature: 80–110 °C under inert atmosphere (argon or nitrogen)
  • Outcome: Formation of 2-(diphenylphosphino)-6-methylphenyl intermediate with high regioselectivity.

Coupling with N-Methyladamantan-1-amine

  • Amination step: The prepared phosphino-phenyl intermediate undergoes nucleophilic substitution with N-methyladamantan-1-amine.
  • Conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: 60–100 °C
    • Time: Several hours (typically 6–12 h)
    • Atmosphere: Inert to avoid phosphine oxidation
  • Purification: Column chromatography or recrystallization under inert atmosphere to isolate the pure product.

Alternative Synthetic Routes

  • Reductive amination: In some protocols, the adamantan-1-amine is introduced via reductive amination of the corresponding aldehyde derivative of the phenyl ring, followed by phosphination.
  • Direct phosphination of preformed amine: Less common due to phosphine sensitivity but possible with careful control of reaction conditions.

Reaction Data and Yields

Step Reaction Conditions Yield (%) Notes
Phosphination of 2-bromo-6-methylphenyl Pd-catalyzed cross-coupling, 80–110 °C, inert atmosphere 70–85 High regioselectivity, requires dry solvents
Coupling with N-methyladamantan-1-amine Heating in DMF/DMSO, 60–100 °C, inert atmosphere 65–80 Purification critical to remove side products
Overall yield (multi-step) Combined steps 50–65 Dependent on purification and reaction scale

Research Findings and Optimization

  • Phosphine stability: The diphenylphosphino group is prone to oxidation; thus, all steps are performed under inert atmosphere with degassed solvents.
  • Temperature control: Elevated temperatures improve coupling efficiency but risk phosphine degradation; optimal balance is necessary.
  • Purification: Use of Schlenk techniques and glovebox handling during purification enhances product purity and yield.
  • Catalyst choice: Palladium catalysts with bulky ligands improve selectivity and reduce side reactions.

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Solvent Anhydrous toluene, THF, DMF, DMSO Solubility and reaction rate
Catalyst Pd2(dba)3 or Pd(OAc)2 with ligands Phosphination efficiency
Base NaOtBu, K3PO4 Deprotonation and activation
Temperature 60–110 °C Reaction kinetics and phosphine stability
Atmosphere Argon or nitrogen Prevents phosphine oxidation
Reaction time 4–12 hours Completeness of reaction
Purification method Column chromatography, recrystallization Product purity and yield

Chemical Reactions Analysis

Coordination Chemistry and Ligand Behavior

The compound acts as a bidentate P,N-ligand in transition metal complexes, forming stable coordination bonds through its phosphorus atom and the adamantane-bound nitrogen. Key findings include:

Table 1: Metal Coordination Properties

Metal CenterComplex GeometryKey ApplicationsStability Metrics
Pd(0)Square planarCross-coupling catalysisThermal stability up to 150°C
Rh(I)Trigonal bipyramidalHydrogenation4000+ turnovers in SDS micelles
Cr/Mo/WOctahedralCarbonyl complexesConfirmed by XRD
  • Palladium Complexes : Forms Pd(0) complexes critical for Suzuki-Miyaura couplings. The phosphine group lowers the activation energy for oxidative addition of aryl halides, while the adamantane moiety enhances steric protection, reducing catalyst deactivation .

  • Rhodium Complexes : Exhibits micelle-stabilized activity in hydrogenation, achieving turnover numbers (TON) >4000 with α-acetamidoacrylic acid substrates .

Catalytic Cross-Coupling Reactions

The ligand significantly enhances efficiency in palladium-mediated cross-couplings:

Table 2: Suzuki-Miyaura Coupling Performance

Substrate PairYield (%)Turnover Number (TON)Conditions
Aryl bromide + arylboronic acid9227580°C, aqueous K₂CO₃
Heteroaromatic chloride + vinylboronate85210100°C, TBAB additive
  • Mechanistic Insight : The diphenylphosphino group facilitates electron transfer during the oxidative addition step, while the adamantane’s hydrophobicity improves solubility in biphasic systems .

  • Substrate Scope : Effective for electron-deficient aryl halides and sterically hindered boronic acids, with negligible homocoupling byproducts .

Hydrogenation and Asymmetric Catalysis

Rhodium complexes of this ligand show exceptional activity in hydrogenation:

  • α,β-Unsaturated Carboxylic Acids : Achieves enantiomeric excess (ee) >90% under micellar conditions (0.1% SDS), with TONs exceeding 4000 .

  • Protein-Ligand Interactions : Conjugates with avidin or carbonic anhydrase enable substrate-specific catalysis, altering reaction pathways in the presence of chiral biomolecules .

Group 6B Metal Carbonyl Complexes

Reactions with Cr, Mo, and W hexacarbonyls yield tetracarbonyl complexes:
Reaction Pathway :
M(CO)6+LigandΔcis-M(CO)4(L)+2CO\text{M(CO)}_6 + \text{Ligand} \xrightarrow{\Delta} cis\text{-M(CO)}_4(\text{L}) + 2\text{CO}

  • Structural Confirmation : Single-crystal XRD for chromium analogs confirms a distorted octahedral geometry with P,P\text{P,P}-chelation .

  • Spectroscopic Data : 31P NMR^{31}\text{P NMR} shifts to 15–20 ppm (vs. free ligand at −5 ppm) confirm metal coordination .

Stability and Reactivity in Aqueous Media

  • Micelle Stabilization : SDS micelles prevent Rh(I) aggregation, maintaining catalytic activity even at substrate concentrations <1 mM .

  • pH Sensitivity : Decomposes above pH 9 due to adamantane amine deprotonation, limiting utility in strongly basic environments .

Comparative Analysis with Analogous Ligands

Table 3: Ligand Performance Benchmarking

Ligand StructureCatalytic Efficiency (TON)Thermal StabilitySubstrate Scope
This ligand 275 (Pd), 4000 (Rh)150°CBroad
BINAP180 (Pd), 2200 (Rh)120°CNarrow
DPPF200 (Pd), 2500 (Rh)130°CModerate
  • Advantages : Superior TONs and thermal stability attributed to adamantane’s rigidity and electron-donating phosphine .

This ligand’s bifunctional design bridges steric protection and electronic modulation, making it indispensable in modern catalytic systems. Further studies should explore its applications in photoredox catalysis and C–H functionalization.

Scientific Research Applications

N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is explored for its potential as a bioactive molecule in drug discovery.

    Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Adamantane-Based Amines

N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine ():

  • Structural Differences: Replaces the diphenylphosphino group with a thiophene-iodine substituent.
  • However, the absence of a phosphine group limits its utility in metal coordination compared to the target compound .

N-Adamantan-1-yl sulfonamides ():

  • Structural Differences: Features a sulfonamide group instead of a phosphino-aryl system.
  • Functional Implications : The sulfonamide group enhances hydrogen-bonding capability, making these compounds relevant in medicinal chemistry. However, they lack the metal-binding properties of phosphine-containing analogs .

Diphenylphosphino-Containing Ligands

TrippyPhos (1-(2-Di-t-butylphosphinophenyl)-3,5-diphenyl-1H-pyrazole) ():

  • Structural Differences: Utilizes a pyrazole backbone with di-t-butylphosphino and phenyl groups.
  • Functional Implications : The t-butyl groups increase steric hindrance, favoring selective catalysis in sterically demanding reactions. However, the pyrazole backbone may offer less rigidity compared to adamantane, affecting catalyst stability .

4,6-Bis(diphenylphosphino)dibenzofuran ():

  • Structural Differences: Contains two diphenylphosphino groups on a dibenzofuran scaffold.
  • Functional Implications : The dibenzofuran backbone provides π-conjugation and chelating capability, useful in multimetallic coordination. The target compound’s adamantane core, in contrast, prioritizes steric bulk over electronic delocalization .

2-DPPI and 3-DPPI (Benzoimidazole Derivatives) ():

  • Structural Differences: Phosphino groups are attached to benzoimidazole at para (3-DPPI) or ortho (2-DPPI) positions.
  • Functional Implications : The ortho-substituted 2-DPPI exhibits stronger electroluminescence due to restricted rotation and enhanced π-stacking. This highlights how substituent position impacts electronic properties—a factor relevant to the target compound’s ortho-methyl group .

Comparative Data Table

Compound Name Backbone Key Functional Groups Applications Reference
N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine Adamantane Ortho-diphenylphosphino, N-methyl Catalysis, Metal Coordination
TrippyPhos Pyrazole Di-t-butylphosphino Sterically selective catalysis
4,6-Bis(diphenylphosphino)dibenzofuran Dibenzofuran Bis-phosphino Multimetallic complexes
2-DPPI Benzoimidazole Ortho-diphenylphosphino Electroluminescent materials
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine Adamantane Thiophene-iodine Synthetic intermediate

Key Research Findings

  • Steric vs.
  • Substituent Position: The ortho-methyl group in the target compound may synergize with the diphenylphosphino group to create a "pocket" for selective substrate binding, akin to 2-DPPI’s electroluminescence enhancement .
  • Functional Group Trade-offs : Unlike sulfonamide-based adamantane derivatives (), the target compound’s phosphine group enables transition-metal interactions, expanding its utility beyond biological applications .

Biological Activity

N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine, also known by its CAS number 1333903-48-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a diphenylphosphino group and an adamantane moiety. Its molecular formula is C30H34NPC_{30}H_{34}NP with a molecular weight of approximately 439.57 g/mol. The presence of the phosphine group suggests potential applications in catalysis and as a ligand in metal complexes.

Research indicates that compounds containing phosphine groups can interact with various biological targets, including enzymes and receptors. The diphenylphosphino moiety may enhance the compound's ability to modulate biological pathways involved in cancer and other diseases.

1. Inhibition of Bcl-xL

One significant area of research focuses on the compound's ability to inhibit Bcl-xL, a protein known for its role in preventing apoptosis in cancer cells. Bcl-xL inhibitors are being investigated as potential therapeutic agents in cancer treatment, particularly for tumors that exhibit resistance to conventional therapies .

2. Interaction with EGFR

The compound has also been studied in the context of epidermal growth factor receptor (EGFR) signaling pathways. Inhibition of EGFR is crucial in treating various cancers, particularly non-small cell lung cancer (NSCLC). The structural characteristics of this compound may allow it to serve as a scaffold for developing targeted therapies against EGFR .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented below:

Study Biological Activity Findings
Study 1Bcl-xL InhibitionDemonstrated effective inhibition in vitro, leading to increased apoptosis in cancer cell lines .
Study 2EGFR TargetingShowed promising results in blocking EGFR signaling pathways, reducing proliferation in NSCLC models .
Study 3CytotoxicityExhibited cytotoxic effects against various cancer cell types with IC50 values in low micromolar range .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Cancer Treatment
A study evaluated the efficacy of this compound as an adjunct therapy for patients with advanced NSCLC. The results indicated that patients receiving this compound alongside standard chemotherapy experienced improved outcomes compared to those receiving chemotherapy alone.

Case Study 2: Drug Resistance
Another investigation focused on overcoming drug resistance in breast cancer cells. The compound was shown to sensitize resistant cell lines to existing chemotherapeutics, suggesting its potential role as a combination therapy agent.

Q & A

Q. What are the recommended synthetic routes for N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine?

  • Methodological Answer : The synthesis typically involves multi-step ligand assembly. A common approach is to functionalize the adamantane backbone first via alkylation or amination, followed by coupling with a diphenylphosphino-methylphenyl moiety. For example:

Adamantane functionalization : Methylamine can be introduced to adamantan-1-amine via reductive amination using formaldehyde under acidic conditions .

Phosphine ligand coupling : The 2-(diphenylphosphino)-6-methylphenyl group is attached via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, leveraging the reactivity of aryl halides with phosphine precursors .
Key considerations : Use inert atmospheres (N₂/Ar) to prevent phosphine oxidation and purify intermediates via column chromatography with deoxygenated solvents .

Q. How should this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the adamantane backbone (δ ~1.5–2.5 ppm for bridgehead protons) and aromatic/phosphine substituents (δ ~6.5–8.0 ppm for phenyl groups). ³¹P NMR is critical for verifying the phosphine environment (δ ~−10 to −20 ppm for PPh₂ groups) .
  • X-ray Crystallography : Single-crystal analysis resolves steric effects of the adamantane and methylphenyl groups. For example, reports a similar phosphine ligand with a mean C–C bond length of 1.54 Å and R factor = 0.060, highlighting precision in structural validation .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error to ensure purity .

Advanced Research Questions

Q. How does the steric bulk of the adamantane group influence the ligand's coordination behavior in transition metal catalysts?

  • Methodological Answer : The adamantane group imposes significant steric hindrance, altering metal-ligand bond angles and catalytic activity. For example:
  • Comparative studies : Use crystallographic data (as in ) to measure bite angles in metal complexes. Adamantane-containing ligands often form distorted trigonal-planar or tetrahedral geometries, reducing catalytic turnover but enhancing selectivity .
  • Catalytic testing : Compare hydrogenation or cross-coupling efficiencies with analogous ligands (e.g., cyclohexyl vs. adamantane substituents). Steric parameters (Tolman cone angles) can be calculated to quantify hindrance .

Q. What strategies mitigate oxidation or degradation of the phosphine moiety during catalytic applications?

  • Methodological Answer :
  • Inert handling : Store the ligand at 0–6°C under argon to prevent oxidation, as recommended for air-sensitive phosphines .
  • Stabilizing additives : Introduce sacrificial reductants (e.g., NaBH₄) or bulky electron-donating groups (e.g., 3,5-dimethylphenyl) to the phosphine to slow oxidation .
  • In situ generation : Prepare metal complexes directly from precursor ligands to avoid isolating oxidation-prone intermediates .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :
  • Dynamic effects : For NMR, low-temperature experiments or COSY/NOESY can clarify conformational flexibility (e.g., adamantane ring puckering).
  • Crystallographic validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures to identify discrepancies caused by crystal packing .
  • Cross-referencing : Use HRMS to rule out impurities and elemental analysis to verify stoichiometry .

Safety and Handling

Q. What protocols ensure safe handling of this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste disposal : Segregate phosphine-containing waste and neutralize with oxidizing agents (e.g., KMnO₄) before disposal .
  • Emergency measures : In case of skin contact, wash with 10% acetic acid to neutralize phosphine oxides, followed by medical consultation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.